3-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (C₁₉H₂₀N₆O, MW 348.4 g/mol) is a heterocyclic small molecule belonging to the pyridazine-piperazine-pyrazole class, featuring a central pyridazine core substituted at the 3-position with a 4-(3-methylbenzoyl)piperazine group and at the 6-position with an unsubstituted 1H-pyrazole ring. The compound is cataloged as a screening compound by multiple commercial vendors (BenchChem Cat.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
Cat. No. B5060336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H20N6O/c1-15-4-2-5-16(14-15)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-3-8-20-25/h2-9,14H,10-13H2,1H3
InChIKeyNSWONGFIFUPMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Structural Identity and Compound Class for Procurement Screening


3-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (C₁₉H₂₀N₆O, MW 348.4 g/mol) is a heterocyclic small molecule belonging to the pyridazine-piperazine-pyrazole class, featuring a central pyridazine core substituted at the 3-position with a 4-(3-methylbenzoyl)piperazine group and at the 6-position with an unsubstituted 1H-pyrazole ring . The compound is cataloged as a screening compound by multiple commercial vendors (BenchChem Cat. B5060336, EvitaChem Cat. EVT-5194834) and is structurally related to kinase-targeted scaffolds prevalent in patent literature covering PIM, JAK, and p38 MAP kinase inhibition [1]. Its defining structural feature—the meta-methyl substitution on the benzoyl ring—distinguishes it from a series of closely related positional isomers (2-methyl, 4-methyl) and the unsubstituted benzoyl parent, each of which may exhibit divergent physicochemical and biological profiles relevant to structure-activity relationship (SAR) exploration .

Why In-Class Pyridazine-Piperazine-Pyrazoles Cannot Be Interchanged: The Case for 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Within the pyridazine-piperazine-benzoyl chemotype, seemingly minor substituent variations—positional methyl isomerism (ortho vs. meta vs. para on the benzoyl ring), pyrazole substitution pattern (unsubstituted vs. 3-methyl vs. 3,5-dimethyl), and the choice of benzoyl vs. sulfonyl linkers—can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. For example, the 3-methylbenzoyl (meta-methyl) substitution in the target compound confers a predicted logP of approximately 2.30 and topological polar surface area (tPSA) of 78.01 Ų, positioning it in a distinct physicochemical space compared to its 2-methyl and 4-methyl isomers [2]. Class-level evidence from related benzoylpiperazine-pyridazines demonstrates that ortho-substituted analogs (e.g., 2-chlorobenzoyl) exhibit measurable CYP3A4 inhibition (IC₅₀ = 8.2 μM) and differential cytotoxicity profiles across cancer cell lines (MCF-7 IC₅₀ = 4.2 μM; HepG2 IC₅₀ = 3.9 μM), underscoring that even single-atom or positional changes can alter both target potency and off-target liability . Generic substitution without experimental validation of the specific positional isomer therefore risks compromising SAR continuity, introducing unpredictable pharmacokinetic behavior, or selecting a compound with divergent biological activity.

Quantitative Differentiation Evidence: 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine vs. Closest Analogs


Evidence Dimension 1 — Positional Isomer Differentiation: Meta-Methyl vs. Ortho-Methyl and Para-Methyl Benzoyl Substitution

The target compound bears a 3-methylbenzoyl (meta-methyl) group, distinguishing it from the 2-methylbenzoyl (ortho-methyl) and 4-methylbenzoyl (para-methyl) positional isomers. All three share the identical molecular formula (C₁₉H₂₀N₆O, MW 348.4 g/mol) but differ in the substitution position of the single methyl group on the benzoyl phenyl ring, resulting in distinct molecular shapes, dipole moments, and steric environments around the carbonyl-piperazine junction . In related benzoylpiperazine chemotypes, substitution position has been shown to modulate kinase inhibitory activity: for example, in a PAK1 inhibition study, 2-methylbenzoyl and 2-chlorobenzoyl analogs exhibited IC₅₀ values of 10.25 μM and 9.37 μM respectively, while the 4-chlorobenzoyl analog showed reduced potency (IC₅₀ = 13.18 μM), demonstrating that benzoyl substitution position alone can produce ~1.4-fold potency differences [1]. The meta-methyl configuration places the methyl substituent in a geometry that balances steric bulk with electronic effects distinct from both ortho (sterically hindered, potentially restricting carbonyl rotation) and para (electronically conjugated, minimal steric influence) isomers.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Evidence Dimension 2 — Lipophilicity Differentiation: Meta-Methylbenzoyl vs. Unsubstituted Benzoyl Parent Compound

The addition of a single methyl group to the meta position of the benzoyl ring increases the predicted logP from approximately 1.93 (ZINC-calculated for the target compound) to a range of 2.30 (clogP, ECBD-calculated), compared to an estimated logP of ~1.5–1.8 for the unsubstituted benzoyl parent (3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, MW 334.4) based on the removal of one methylene unit [1]. This ~0.5–0.8 log unit increase in lipophilicity is consistent with the established contribution of an aromatic methyl group (π-methyl ≈ +0.5 log units) and places the target compound closer to the optimal lipophilicity range (logP 2–3) associated with balanced permeability and metabolic stability for oral drug candidates . The tPSA remains consistent at approximately 67–78 Ų (within the <140 Ų threshold for oral bioavailability), and the compound satisfies all Lipinski Rule of Five criteria (MW <500, logP ≤5, HBD ≤5, HBA ≤10) [2].

Physicochemical Profiling Drug-Likeness Permeability

Evidence Dimension 3 — Pyrazole Substitution Pattern: Unsubstituted Pyrazole vs. 3,5-Dimethylpyrazole Analogs

The target compound carries an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position, in contrast to the closely related 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine (CAS 1020502-73-1, C₂₁H₂₄N₆O, MW 362.4) which incorporates two methyl groups on the pyrazole ring . In kinase inhibitor design, pyrazole N2 serves as a critical hinge-binding hydrogen bond acceptor, and the presence or absence of methyl substituents at the 3- and 5-positions modulates both the electronic character of the pyrazole (inductive electron donation) and steric accessibility to the ATP-binding pocket . A structurally analogous compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine, has been characterized as a potent pan-PIM kinase inhibitor (PIM1/PIM2/PIM3), with the 3,5-dimethylpyrazole motif contributing to kinase selectivity . The unsubstituted pyrazole in the target compound presents a smaller steric footprint and altered hydrogen-bonding capacity (no inductive methyl effects), which may favor different kinase selectivity profiles or reduced metabolic N-dealkylation compared to methylated analogs [1].

Kinase Hinge Binding Metabolic Stability Selectivity Screening

Evidence Dimension 4 — CYP3A4 Liability Differentiation: Meta-Methylbenzoyl vs. Ortho-Chlorobenzoyl and Class-Level ADME Inference

The 2-chlorobenzoyl analog (3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine) has experimentally determined CYP3A4 inhibition with an IC₅₀ of 8.2 μM and predicted human intestinal absorption of 93% . The target compound, bearing a 3-methylbenzoyl group instead of 2-chlorobenzoyl, lacks the electron-withdrawing chlorine atom and presents a less sterically encumbered benzoyl moiety. Based on established CYP3A4 SAR, electron-withdrawing substituents (Cl, CF₃) on the benzoyl ring generally increase CYP3A4 binding affinity through enhanced hydrophobic and π-stacking interactions with the heme active site, whereas electron-donating methyl groups tend to reduce CYP3A4 inhibitory potential [1]. Consequently, the meta-methyl substitution is expected to confer lower CYP3A4 inhibition liability compared to halogenated ortho-substituted analogs—an inference supported by the general observation that methyl-substituted aromatics exhibit reduced Type II binding to CYP3A4 relative to their halogenated counterparts [1]. The target compound also features a predicted logP of 2.30 vs. 2.8 for the 2-chlorobenzoyl analog, consistent with reduced lipophilicity-driven metabolic liability [2].

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Evidence Dimension 5 — Benzoyl vs. Sulfonyl Linker Differentiation and Synthetic Accessibility

The target compound utilizes a benzoyl (amide) linker connecting the piperazine to the 3-methylphenyl group, in contrast to the sulfonyl-linked ChemBridge analog 3-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine (ChemBridge 9234930) [1]. The benzoyl linkage (C=O) provides a planar amide geometry with partial double-bond character (~1.33 Å C–N bond length, ~20 kcal/mol rotational barrier), conferring conformational restriction that can enhance binding affinity through reduced entropic penalty upon target engagement [2]. In contrast, the sulfonyl linker (SO₂) introduces tetrahedral geometry at sulfur, greater rotational freedom, and increased polarity (higher tPSA contribution), which can alter both target binding mode and solubility profile [2]. Synthesis of the benzoyl analog proceeds via acylation of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine with 3-methylbenzoyl chloride under standard conditions (e.g., DIPEA, DMF, 0–25 °C), with typical yields of 60–75% . The synthetic route is modular: the common intermediate 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is commercially accessible and enables parallel synthesis of diverse benzoyl-substituted libraries .

Chemical Stability Synthetic Tractability Library Screening

Optimal Application Scenarios for 3-[4-(3-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Based on Differentiated Evidence


Kinase Inhibitor Screening Library Expansion with Defined Meta-Substituted Benzoyl Chemotype

The target compound is optimally deployed as a meta-methylbenzoyl reference point within a positional isomer matrix screen against kinase panels (PIM, JAK, p38 MAPK). Its distinct InChI Key (NSWONGFIFUPMKB-UHFFFAOYSA-N) and meta-substitution geometry enable systematic SAR deconvolution when tested alongside the 2-methyl, 4-methyl, and unsubstituted benzoyl analogs [1]. The predicted logP of 2.30 and compliance with all Lipinski RO5 criteria support its use in cell-based kinase inhibition assays without solubility-related artifacts at screening concentrations up to 10–30 μM . Researchers investigating the ATP-competitive hinge-binding role of the unsubstituted pyrazole (vs. 3,5-dimethylpyrazole) can use this compound as the minimal pyrazole control in selectivity profiling .

CYP3A4 Metabolic Stability Ranking in Benzoylpiperazine-Pyridazine Series

This compound is appropriate for inclusion in CYP450 liability ranking studies within the benzoylpiperazine-pyridazine chemical series. Based on class-level inference, its electron-donating meta-methyl substituent is predicted to exhibit reduced CYP3A4 inhibition compared to the 2-chlorobenzoyl analog (experimentally determined IC₅₀ = 8.2 μM) [1]. The target compound can serve as a low-CYP3A4-liability benchmark when profiling benzoyl substitution effects (CH₃ vs. Cl vs. CF₃ vs. OCH₃) on cytochrome P450 inhibition, enabling identification of substitution patterns that decouple target potency from metabolic liability [1].

Fragment-Based and Structure-Based Drug Design Using Conformationally Restricted Amide Scaffold

The benzoyl amide linker provides a conformationally restricted scaffold (C–N rotational barrier ~20 kcal/mol) that is well-suited for X-ray crystallography and cryo-EM studies of target-ligand co-complexes [1]. Unlike the more flexible sulfonyl-linked analogs (ChemBridge 9234930), the planar amide geometry facilitates unambiguous electron density fitting and reduces conformational heterogeneity in co-crystal structures. The modular synthesis from 3-chloro-6-(1H-pyrazol-1-yl)pyridazine enables rapid analoging for structure-guided optimization, with the 3-methylbenzoyl group providing a balanced hydrophobic contact suitable for occupancy of lipophilic protein sub-pockets .

Computational Chemistry and Pharmacophore Model Validation

With well-defined computed physicochemical parameters (clogP 2.30, tPSA 78.01 Ų, MW 348.41, HBA 7, HBD 1) available from both ZINC15 and ECBD/Sildrug databases, this compound is suitable as a validation probe for pharmacophore models targeting pyridazine-based kinase inhibitors [1]. Its availability from multiple commercial vendors (BenchChem, EvitaChem) with catalogued purity specifications (typically 95%) ensures reproducible sourcing for computational-experimental feedback loops . The compound's presence in the ZINC database (ZINC000023144314) further supports its use in virtual screening campaigns and docking studies where a meta-methylbenzoyl pharmacophoric feature is being explored [1].

Quote Request

Request a Quote for 3-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.